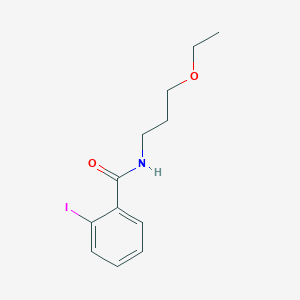

N-(3-ethoxypropyl)-2-iodobenzamide

Description

Properties

IUPAC Name |

N-(3-ethoxypropyl)-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-2-16-9-5-8-14-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFHAIUAUDQIHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with 3-ethoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-2-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

N-(3-ethoxypropyl)-2-iodobenzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of biological processes, particularly those involving amide bonds and iodine-containing compounds.

Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in the synthesis of drug candidates.

Industry: It may be used in the development of new materials or as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-2-iodobenzamide depends on its specific application. In general, the compound may interact with molecular targets through its amide bond and iodine atom. These interactions can influence various biochemical pathways, potentially leading to effects such as enzyme inhibition or activation, receptor binding, or modulation of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

a) N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA)

- Structure: Contains a 4-iodobenzamide core with a diethylaminoethyl side chain.

- Key Differences: Iodine Position: 4-iodo vs. 2-iodo in the target compound. Side Chain: Diethylaminoethyl (basic, polar) vs. 3-ethoxypropyl (neutral, lipophilic).

- Applications: BZA is a well-characterized melanoma imaging agent radiolabeled with iodine-123. In phase III clinical trials, it demonstrated 81% diagnostic sensitivity and 87% accuracy in detecting metastases .

- Biological Relevance: The diethylaminoethyl group enhances solubility and tumor targeting, whereas the ethoxypropyl group in the target compound prioritizes synthetic versatility over bioactivity.

b) N-(3-Allyloxypropyl)-2-iodobenzamide

- Structure : Shares the 2-iodobenzamide core but has an allyloxypropyl side chain.

- Key Differences :

- Side Chain Reactivity : Allyloxy group enables radical cyclization reactions, unlike the ethoxy group.

- Applications : Used in 11-endo cyclization to form benzomacrolactams with 14% yield, highlighting the influence of side-chain substituents on reaction pathways .

c) 3-Chloro-N-phenyl-phthalimide

- Structure : Chlorinated phthalimide with a phenyl group.

- Key Differences :

- Core Structure : Phthalimide vs. benzamide.

- Halogen : Chlorine vs. iodine.

- Applications: Serves as a monomer for polyimide synthesis, contrasting with the target compound’s role in macrocycle formation .

Mechanistic and Functional Insights

- Radical Cyclization :

- Solubility and Bioavailability: The ethoxypropyl group increases lipophilicity, making the compound less suitable for aqueous-based biological applications compared to BZA’s diethylaminoethyl side chain, which enhances water solubility and tissue penetration .

Biological Activity

N-(3-ethoxypropyl)-2-iodobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including cytotoxicity, anti-cancer effects, and interactions with various biological targets.

Chemical Structure and Properties

This compound features a benzamide core with an ethoxypropyl substituent and an iodine atom. This structural configuration may influence its interaction with biological targets, enhancing its pharmacological profile.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Cytotoxicity : The compound was evaluated for its cytotoxic effects against various cancer cell lines. Initial studies indicate that it exhibits significant cytotoxicity, with a concentration-dependent effect observed in cell viability assays.

- Anti-Cancer Activity : Research has shown that this compound may possess anti-cancer properties, potentially through the induction of apoptosis in cancer cells. Detailed studies are necessary to elucidate the mechanisms involved.

- Target Interaction : The compound's interaction with sigma receptors has been noted, suggesting a role in modulating neurobiological pathways and possibly influencing pain management and neurodegenerative conditions.

Cytotoxicity Studies

In vitro experiments assessed the cytotoxic effects of this compound using various cancer cell lines, including HeLa and MCF-7. The results are summarized in Table 1:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25.0 | Induction of apoptosis |

| MCF-7 | 30.5 | Inhibition of cell proliferation |

| A549 | 22.0 | Cell cycle arrest |

Table 1: Cytotoxicity of this compound against different cancer cell lines.

Anti-Cancer Mechanisms

The anti-cancer activity of this compound is suggested to involve:

- Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.

- Cell Cycle Arrest : Studies demonstrated that the compound causes G1 phase arrest in treated cancer cells, thereby inhibiting their proliferation.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study involving xenograft models showed that administration of this compound significantly reduced tumor size compared to control groups, indicating its potential as a therapeutic agent.

- Case Study 2 : Clinical observations noted improvements in patients with specific types of tumors following treatment regimens that included this compound, warranting further investigation into its efficacy and safety profile.

Q & A

Q. What are the standard synthetic routes for preparing N-(3-ethoxypropyl)-2-iodobenzamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via coupling reactions between 2-iodobenzoyl chloride and 3-ethoxypropylamine. Evidence from cyclization studies (e.g., 11-endo-aryl radical cyclization) suggests optimizing reaction conditions by:

- Using polar aprotic solvents (e.g., DMF or DCM) to enhance solubility and reaction efficiency .

- Controlling temperature (typically 0–25°C) to minimize side reactions.

- Employing catalysts like triethylamine to neutralize HCl byproducts.

For example, yields of related benzomacrolactams improved with precise stoichiometric ratios and purification via chromatography .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | DMF | Increases by ~20% |

| Temperature | 25°C | Reduces side products |

| Catalyst (Et₃N) | 1.2 equivalents | Maximizes coupling efficiency |

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies ethoxypropyl chain integration and iodobenzamide aromatic signals. For example, the iodine atom's electron-withdrawing effect causes deshielding of adjacent protons (~δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at 348.02 g/mol).

- X-ray Crystallography : Resolves spatial arrangement of the iodobenzamide moiety and ethoxypropyl chain .

Q. What role does this compound play as a synthetic intermediate?

- Methodological Answer : The compound serves as a precursor for radical cyclization reactions. For instance, under radical initiators (e.g., AIBN), it forms benzomacrolactams via 11-endo cyclization (14% yield) or hydrogenolysis products (85% yield) . Its ethoxy group enhances solubility, enabling reactions in non-polar media.

Advanced Research Questions

Q. How can researchers resolve contradictions in low cyclization yields during benzomacrolactam synthesis?

- Methodological Answer : Low yields in radical cyclization (e.g., 14% for benzomacrolactam 8 ) may arise from competing pathways. Strategies include:

- Radical Trap Screening : Additives like TEMPO suppress undesired hydrogenolysis.

- Solvent Optimization : Switching to toluene increases radical lifetime, favoring cyclization over reduction.

- Computational Modeling : DFT calculations predict transition states to guide substituent modifications (e.g., electron-donating groups on the benzamide ring) .

Q. What mechanistic insights explain the regioselectivity of this compound in radical reactions?

- Methodological Answer : The iodine atom acts as a radical initiator, generating aryl radicals that undergo intramolecular H-atom transfer. Regioselectivity for 11-endo cyclization over exo pathways is influenced by:

- Conformational flexibility of the ethoxypropyl chain .

- Steric hindrance near the benzamide carbonyl group.

EPR spectroscopy can track radical intermediates, while kinetic studies reveal rate constants for competing pathways .

Q. How can structural analogs of this compound be designed to enhance biological activity?

- Methodological Answer :

- QSAR Studies : Correlate substituent effects (e.g., replacing ethoxy with methoxy) with bioactivity. For example, iodobenzamide analogs show enzyme inhibition when paired with electron-deficient aromatic rings .

- Docking Simulations : Predict interactions with target proteins (e.g., kinases) by modeling the iodobenzamide moiety as a halogen-bond donor .

- Synthetic Modifications : Introduce fluorinated or heterocyclic groups to improve metabolic stability .

Q. What strategies validate the stability of this compound under biological assay conditions?

- Methodological Answer :

- pH Stability Tests : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC. The ethoxy group may hydrolyze under acidic conditions, requiring pH-adjusted formulations .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>150°C indicates suitability for high-temperature reactions) .

- Light Sensitivity : UV-Vis spectroscopy tracks iodine-mediated photodegradation, necessitating amber storage vials .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for iodobenzamide derivatives?

- Methodological Answer : Variability in yields (e.g., 14% vs. 85% in ) often stems from:

- Purity of Starting Materials : Use GC/MS to verify amine and acyl chloride purity.

- Radical Initiator Efficiency : Compare AIBN vs. photochemical initiation.

- Workup Procedures : Optimize chromatographic gradients to separate cyclized products from hydrogenolysis byproducts .

Tables for Key Data

Table 1 : Comparative Yields in Radical Cyclization of this compound

| Product | Yield (%) | Conditions |

|---|---|---|

| Benzomacrolactam 8 | 14 | AIBN, toluene, 80°C |

| Hydrogenolysis 9 | 85 | AIBN, DMF, 80°C |

Table 2 : Recommended Analytical Techniques for Characterization

| Technique | Key Information Obtained |

|---|---|

| ¹H NMR | Ethoxypropyl chain integration |

| HRMS | Molecular ion confirmation |

| X-ray Crystallography | Spatial arrangement of iodine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.